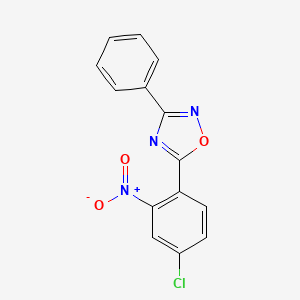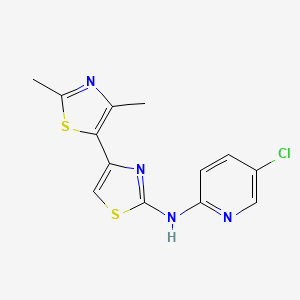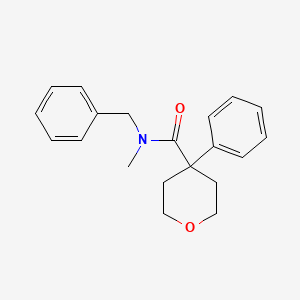
5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (CNPO) is a heterocyclic compound that has gained attention in scientific research due to its unique properties. CNPO has been extensively studied for its potential applications in various fields, including materials science, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole exerts its effects by modulating the activity of enzymes and proteins involved in various cellular processes. 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its potential anti-cancer activity.
Biochemical and Physiological Effects
5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole can induce apoptosis, or programmed cell death, in cancer cells. 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to modulate the activity of immune cells, such as T cells and macrophages. In addition, 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is its versatility. 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole can be easily modified to introduce different functional groups, which can be used to tune its properties for specific applications. However, one limitation of 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
For research on 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole include the development of 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole-based materials and the investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-chloro-2-nitroaniline with phenylacetic acid and acetic anhydride in the presence of phosphorus pentoxide as a dehydrating agent. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including materials science, pharmacology, and biochemistry. In materials science, 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions. In pharmacology, 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been investigated for its potential as an anti-cancer agent and as a modulator of the immune system. In biochemistry, 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been used as a tool to study the structure and function of proteins.
properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-6-7-11(12(8-10)18(19)20)14-16-13(17-21-14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLWQQKPGBIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)

![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)

![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)